(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol. It is a yellow solid with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-bromo-3-formylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and iodide ions are employed, often in the presence of a polar solvent.
Major Products Formed:
Oxidation: (5-Bromo-3-carboxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Reduction: (5-Bromo-3-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Substitution: (5-Azido-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Scientific Research Applications
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological processes involving pyridine derivatives.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester . The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which influence its reactivity and applications.
Comparison with Similar Compounds
(2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
(3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester
(4-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-formylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXNZBYDXDIINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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